

What is the mechanism of action of Neuraminidase-IN-13?

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Compound of Interest

Compound Name: Neuraminidase-IN-13

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Technical Guide: Mechanism of Action of Oseltamivir

Audience: Researchers, scientists, and drug development professionals.

Introduction to Oseltamivir and Influenza Neuraminidase

Oseltamivir is an antiviral medication used in the treatment and prevention of infections caused by influenza A and B viruses.[1][2][4] It is a prodrug, oseltamivir phosphate, which is rapidly metabolized in the liver to its active form, oseltamivir carboxylate.[2][3][5][6] The therapeutic target of oseltamivir is the influenza virus neuraminidase (NA), a glycoprotein enzyme on the surface of the virus.[3][5]

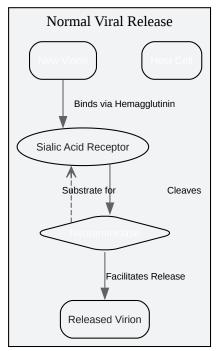
Viral neuraminidase plays a critical role in the influenza virus life cycle. Its primary function is to cleave terminal sialic acid residues from glycoconjugates on the surface of infected cells and newly formed viral particles.[1] This enzymatic activity is essential for the release of progeny virions from the host cell, preventing their aggregation, and facilitating their spread through the respiratory tract.[3] By inhibiting neuraminidase, oseltamivir effectively halts the spread of the virus.[4]

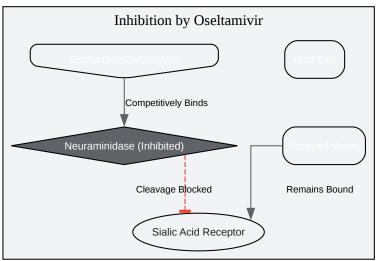
Mechanism of Action



Oseltamivir carboxylate is a potent and selective competitive inhibitor of the influenza virus neuraminidase enzyme.[2] It acts as a transition-state analogue of sialic acid, the natural substrate for the neuraminidase enzyme.[1] The active metabolite binds to the highly conserved active site of the neuraminidase, preventing it from cleaving sialic acid residues.[6] As a result, newly synthesized virus particles remain tethered to the host cell surface and to each other, which inhibits their release and subsequent infection of other cells.[1][3]

The binding of oseltamivir carboxylate to the neuraminidase active site is characterized by strong interactions with key amino acid residues. Molecular dynamics simulations and structural studies have shown that the carboxylate group of the inhibitor interacts with the side chains of arginine residues (R118, R292, and R371) in the active site.[7] These interactions mimic the binding of the natural substrate, but the inhibitor's structure is such that it cannot be cleaved, thus blocking the enzyme's activity.





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Caption: Influenza virus release and its inhibition by Oseltamivir.

Quantitative Data: Inhibitory Activity

The potency of oseltamivir is quantified by its 50% inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the neuraminidase enzyme's activity. The IC50 values vary depending on the influenza virus strain and the assay method used.[6]

Influenza Virus Strain	Neuraminidase Subtype	Mean IC50 (nM) of Oseltamivir Carboxylate	Reference(s)
Influenza A/H1N1	N1	0.92 - 2.5	[8][9]
Influenza A/H3N2	N2	0.67 - 0.96	[8][9]
Influenza B	-	13 - 60	[8][9]
Oseltamivir-resistant A/H1N1	N1 (H275Y mutation)	>300	[10]

Note: IC50 values are highly dependent on the specific virus isolate and the assay conditions.

Experimental Protocols

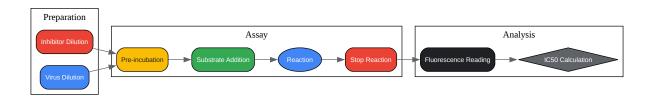
This is a widely used method to determine the susceptibility of influenza viruses to neuraminidase inhibitors.[11][12]

Principle: The assay measures the ability of a neuraminidase inhibitor to block the enzymatic activity of viral neuraminidase. A fluorogenic substrate, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), is used.[11][12] When MUNANA is cleaved by neuraminidase, it releases a fluorescent product, 4-methylumbelliferone (4-MU), which can be quantified using a fluorometer.[11][12] The reduction in fluorescence in the presence of the inhibitor is proportional to the inhibition of the enzyme.

Brief Protocol:



- Virus Preparation: The influenza virus isolate is diluted to an appropriate concentration that gives a robust signal in the assay.
- Inhibitor Dilution: Oseltamivir carboxylate is serially diluted to a range of concentrations.
- Incubation: The diluted virus is pre-incubated with the various concentrations of the inhibitor in a 96-well plate.[11]
- Substrate Addition: The MUNANA substrate is added to each well, and the plate is incubated to allow the enzymatic reaction to proceed.[11]
- Reaction Termination: A stop solution (e.g., NaOH in ethanol) is added to terminate the reaction.[11]
- Fluorescence Reading: The fluorescence is measured using a fluorometer at an excitation wavelength of ~355 nm and an emission wavelength of ~460 nm.[11]
- Data Analysis: The IC50 value is calculated by plotting the percentage of neuraminidase inhibition against the logarithm of the inhibitor concentration.



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Caption: Experimental workflow for a fluorescence-based neuraminidase inhibition assay.

This cell-based assay evaluates the ability of a compound to inhibit influenza virus replication in a cellular context.

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Principle: Madin-Darby Canine Kidney (MDCK) cells, which are susceptible to influenza virus infection, are grown in a monolayer. The cells are infected with the virus in the presence of varying concentrations of the antiviral drug. The number of plaques (zones of cell death caused by viral replication) is counted to determine the drug's efficacy.

Brief Protocol:

- Cell Seeding: MDCK cells are seeded in 6-well or 12-well plates and grown to confluency.
- Infection: The cell monolayers are infected with a known amount of influenza virus.
- Drug Treatment: After a brief incubation period to allow for viral entry, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agar or methylcellulose) containing different concentrations of oseltamivir.
- Incubation: The plates are incubated for 2-3 days to allow for plaque formation.
- Plaque Visualization: The cells are fixed and stained (e.g., with crystal violet) to visualize and count the plaques.
- Data Analysis: The concentration of the drug that reduces the number of plaques by 50% (EC50) is determined.

This technique is used to determine the three-dimensional structure of the neuraminidase enzyme in complex with the inhibitor.

Principle: High-resolution structural information is obtained by analyzing the diffraction pattern of X-rays passing through a crystal of the protein-inhibitor complex. This provides detailed insights into the binding interactions between the drug and the enzyme's active site.

Brief Protocol:

- Protein Expression and Purification: The ectodomain of the neuraminidase protein is expressed (e.g., in insect or mammalian cells) and purified.[13]
- Complex Formation: The purified neuraminidase is incubated with an excess of oseltamivir carboxylate to form the protein-inhibitor complex.[13]



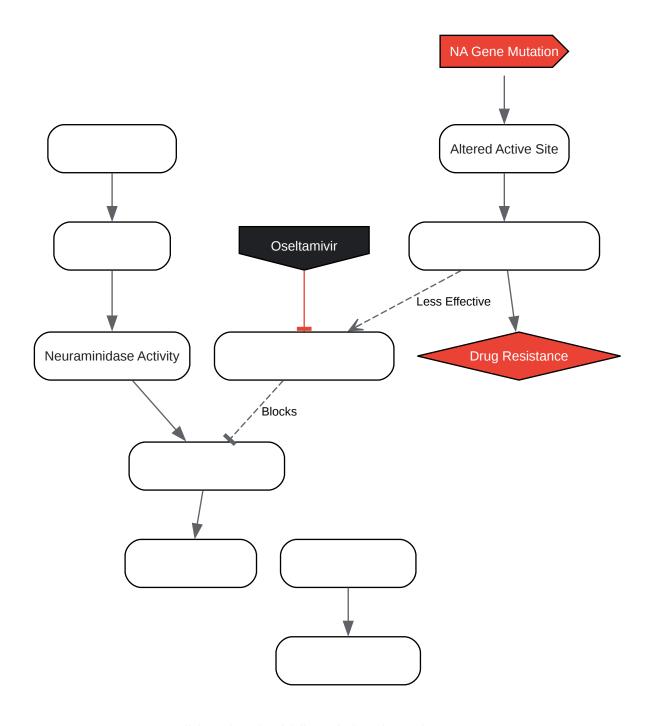
- Crystallization: The complex is subjected to various crystallization screening conditions to obtain well-ordered crystals.[13]
- Data Collection: The crystals are exposed to a high-intensity X-ray beam (often from a synchrotron source), and the diffraction data are collected.[14][15][16]
- Structure Determination and Refinement: The diffraction data are processed to determine the
 electron density map and build the atomic model of the complex. The model is then refined
 to best fit the experimental data.[15]

Cellular Effects and Resistance

The primary cellular effect of oseltamivir is the inhibition of influenza virus release from infected cells.[17] This leads to a reduction in the viral load and spread of the infection.[6] Some studies have also suggested that oseltamivir may have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines in the lungs.[18] Additionally, there is evidence that oseltamivir treatment can impact the development of the adaptive immune response, potentially reducing effector and memory CD8+ T cell responses to the infection.[19]

Resistance to oseltamivir can emerge through mutations in the neuraminidase gene that alter the amino acid sequence of the active site.[13] These mutations can reduce the binding affinity of oseltamivir carboxylate to the enzyme, thereby decreasing the drug's efficacy.[13][20] Common resistance-conferring mutations include H275Y in N1 neuraminidases and E119V in N2 neuraminidases.[13][20] Monitoring for the emergence of resistant strains is crucial for public health.





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Caption: Logical flow of Oseltamivir's action and the development of resistance.

Conclusion

Oseltamivir is a cornerstone of antiviral therapy for influenza, acting as a highly specific inhibitor of the viral neuraminidase enzyme. Its mechanism of action is well-understood, involving competitive binding to the enzyme's active site and subsequent blockade of viral



release. The quantitative assessment of its inhibitory activity and the detailed understanding of its binding through structural studies have been crucial for its development and clinical use. The provided experimental protocols are standard methods for evaluating the efficacy of neuraminidase inhibitors. The continuous surveillance for resistance through these and other methods remains a critical aspect of managing influenza.

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